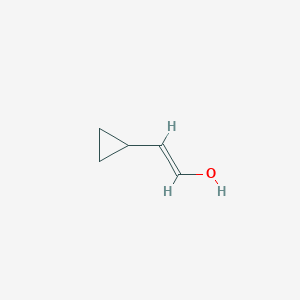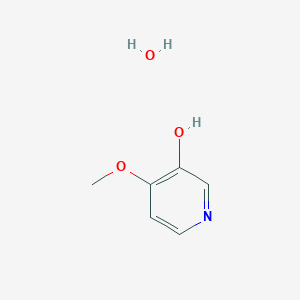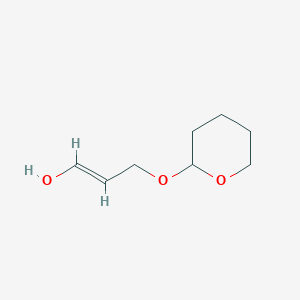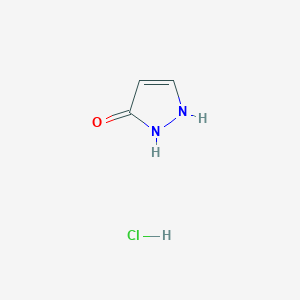
1H-pyrazol-5-ol hydrochloride
Übersicht
Beschreibung
1H-pyrazol-5-ol hydrochloride is a chemical compound used for R&D purposes . It’s not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method involves the reaction of 1-aryl-3-alkyl-1H-pyrazol-5-ol with various aldehydes .Molecular Structure Analysis
The molecular structure of this compound can be characterized by standard and advanced NMR spectroscopy techniques . The molecular formula is CHNO with an average mass of 84.077 Da and a monoisotopic mass of 84.032364 Da .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions , condensations with ketones, aldehydes, and hydrazine monohydrochloride , and coupling reactions with aryl triflates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, boiling point of 326.1±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Agrochemical Applications : Pyrazoles, including derivatives of 1H-pyrazol-5-ol, are significant in pharmaceutical and agrochemical industries. Their synthesis, particularly the 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, involves a slow solvent evaporation technique and has applications in these industries (Vyas et al., 2012).
Potential Antipsychotic Agents : Certain derivatives, like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown potential as antipsychotic agents. These compounds demonstrated significant activity in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism in clinically available antipsychotic drugs (Wise et al., 1987).
Inhibitors of Store-Operated Calcium Entry (SOCE) : Derivatives of 1H-pyrazol-5-ol, specifically (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, have been studied for their effects on endoplasmic reticulum (ER) Ca2+ release and SOCE in the PLP-B lymphocyte cell line (Dago et al., 2018).
Corrosion Inhibitors : Some pyrazole derivatives, including those related to 1H-pyrazol-5-ol, have been studied for their efficiency as corrosion inhibitors for steel in acidic solutions. They exhibit high anticorrosion activity, with some compounds showing more than 90% activity (Ouali et al., 2013).
Antiproliferative Agents in Cancer Research : Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which are closely related to 1H-pyrazol-5-ol, have been synthesized and evaluated for their cell viability activity against various cancer cell lines. Some compounds in this category have shown significant cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).
Antipyretic Agents : Pyrazolines such as 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide and 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide have shown efficacy as antipyretic agents in animal models (Souza et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-dihydropyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADGUYFCFANJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B8032270.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate](/img/structure/B8032276.png)
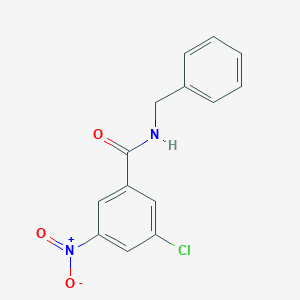
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8032287.png)
![4-chloro-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032302.png)

![N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032320.png)



